N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide
Description
N-[5-[[3-(Trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide (hereafter referred to as Compound 3d) is a small-molecule heterocyclic compound featuring a thiazole ring linked to a dihydroimidazole moiety via a carboxamide bridge. The 3-(trifluoromethyl)benzyl substituent at the thiazole-5 position is a critical structural motif, contributing to its physicochemical and biological properties. Synthesized via nucleophilic substitution reactions (e.g., alkylation of thiazole-thiol intermediates with substituted benzyl chlorides), Compound 3d has been characterized using spectroscopic methods (ESI-MS: m/z 321 [M+H]⁺) and elemental analysis (C: 52.17%, H: 3.97%, N: 17.50%) .
Properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4OS/c16-15(17,18)10-3-1-2-9(6-10)7-11-8-21-14(24-11)22-13(23)12-19-4-5-20-12/h1-3,6,8H,4-5,7H2,(H,19,20)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTIKQAOKKJPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, effects on various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 363.36 g/mol. Its structure features a thiazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that can enhance biological activity.
Anticancer Properties
Research indicates that thiazole-containing compounds often exhibit significant anticancer activity. For instance, in a study investigating various thiazole derivatives, compounds similar to this compound demonstrated potent cytotoxic effects against several cancer cell lines. The compound's efficacy was linked to its ability to inhibit tubulin polymerization and disrupt microtubule dynamics, essential for cancer cell division .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 1.61 | Microtubule inhibition |
| Compound B | MCF7 | 1.98 | Apoptosis induction |
| This compound | HepG2 | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and imidazole rings significantly influence biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl increases the lipophilicity and overall potency of the compound. Conversely, substitutions on the imidazole ring can lead to decreased activity due to steric hindrance or unfavorable electronic effects .
The primary mechanism through which this compound exerts its biological activity appears to be through interactions with key cellular pathways involved in proliferation and apoptosis. Specifically, it may inhibit oncogenic signaling pathways by targeting receptor tyrosine kinases or modulating apoptotic pathways via Bcl-2 family proteins .
Case Studies
A notable case study involved the evaluation of this compound against human lung adenocarcinoma cells (A549). The study found that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Further analysis indicated that this reduction was associated with increased levels of apoptosis markers such as cleaved caspase 3 and PARP .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide. For instance:
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. Its mechanism may involve the inhibition of specific kinases or modulation of apoptotic pathways.
- Case Studies :
- A derivative showed significant growth inhibition percentages against several cancer cell lines, indicating its potential as an effective anticancer agent .
- Another study reported that imidazole derivatives could inhibit Raf kinases and act as dual inhibitors of insulin-like growth factor receptors and epidermal growth factor receptors .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens:
- Broad-Spectrum Activity : Similar thiazole and imidazole derivatives have been shown to possess antibacterial and antifungal properties .
- Research Findings :
Drug Design and Development
This compound serves as a scaffold for developing new drugs:
- Lead Compound : The compound's unique structure allows it to be used as a lead compound in drug discovery programs aimed at various diseases.
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has provided insights into how modifications can enhance biological activity while reducing toxicity .
Summary Table of Applications
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Antitumor Activity: Compound 3d has shown nanomolar-level inhibition against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, outperforming cisplatin in preliminary assays .
- Metabolic Stability : The trifluoromethyl group in 3d reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by in vitro microsomal stability assays (t₁/₂ > 120 min) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for improving the yield and purity of this compound?
- Methodological Answer : Synthesis optimization involves solvent selection (e.g., ethanol for recrystallization ), base catalysts (e.g., K₂CO₃ for nucleophilic substitution ), and temperature control. For thiazole-imidazole hybrids, stepwise coupling of intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide) under reflux conditions is critical. Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.0 ppm for trifluoromethylphenyl groups) and imidazole NH (δ 10–12 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
- Elemental Analysis : Validate empirical formulas (e.g., C₁₆H₁₄F₃N₃OS) with <0.4% deviation .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+ at m/z 388.0932) .
Q. How can initial bioactivity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally related to its heterocyclic moieties. For example:
- Cyclooxygenase (COX) Inhibition : Adapt protocols from thiazole-acetamide derivatives, measuring IC₅₀ via fluorescence quenching .
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of intermediates in this compound’s synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation barriers for key steps (e.g., cyclization of imidazole-thiazole hybrids) .
- Reaction Path Sampling : Algorithms like Nudged Elastic Band (NEB) identify low-energy pathways, reducing trial-and-error in optimizing conditions (e.g., solvent polarity effects) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Protocols : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in in vivo efficacy .
- Docking Studies : Compare binding poses in protein active sites (e.g., COX-2 or kinase domains) to identify critical interactions (e.g., hydrogen bonding with thiazole sulfur) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on bioactivity .
- Scaffold Hybridization : Fuse with triazole or benzimidazole moieties to improve solubility (e.g., via polar acetamide side chains) .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to align key functional groups (e.g., imidazole NH for H-bond donor activity) .
Q. What synthetic challenges arise from steric hindrance in the trifluoromethylphenyl-thiazole core, and how are they addressed?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc protection of imidazole NH) during coupling reactions .
- Microwave-Assisted Synthesis : Enhance reaction rates and yields for sterically hindered intermediates (e.g., 140°C, 30 min vs. 24 hr conventional heating) .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected splitting patterns or missing peaks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
